2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the halogen atom with the nucleophile.
Scientific Research Applications
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)acetic acid: This compound shares the phenoxyacetyl moiety but lacks the thiophene and cyclopentyl groups.
N-cyclopentyl-3-thiophenecarboxamide: Similar in structure but does not contain the phenoxyacetyl group.
Uniqueness
2-[2-(3-CHLORO-4-FLUOROPHENOXY)ACETAMIDO]-N-CYCLOPENTYLTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, cyclopentyl group, and halogenated phenoxyacetyl moiety makes it distinct from other related compounds.
Properties
IUPAC Name |
2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-N-cyclopentylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-9-12(5-6-15(14)20)25-10-16(23)22-18-13(7-8-26-18)17(24)21-11-3-1-2-4-11/h5-9,11H,1-4,10H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFYELLEWUFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)COC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.